molecular formula C10H21ClN2O3 B6198532 tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride CAS No. 2680542-13-4

tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride

Cat. No.: B6198532
CAS No.: 2680542-13-4
M. Wt: 252.7
InChI Key:
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Description

tert-Butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a tert-butyl carbamate group attached to an azetidine ring, which is further substituted with a methoxymethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride typically involves the following steps:

  • Formation of Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base such as triethylamine (TEA).

  • Introduction of Methoxymethyl Group: : The methoxymethyl group can be introduced via alkylation reactions. This step often involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base like sodium hydride (NaH) to facilitate the substitution reaction.

  • Carbamate Formation: : The tert-butyl carbamate group is introduced by reacting the azetidine derivative with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as pyridine.

  • Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl) in an appropriate solvent like ethanol or diethyl ether.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidine ring or the carbamate group, potentially yielding amines or alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features may interact with various biomolecules, providing insights into their biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The azetidine ring is a common motif in many bioactive molecules, and modifications at the methoxymethyl and carbamate groups can lead to the development of new therapeutic agents.

Industry

In the pharmaceutical industry, this compound can be used as a building block for the synthesis of drug candidates. Its stability and solubility make it suitable for formulation development and drug delivery studies.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride depends on its specific application. Generally, the azetidine ring can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The methoxymethyl and carbamate groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    tert-Butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride: Features a different substitution pattern on the azetidine ring.

    tert-Butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride: Contains a methyl group on the nitrogen atom of the carbamate.

Uniqueness

tert-Butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

CAS No.

2680542-13-4

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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